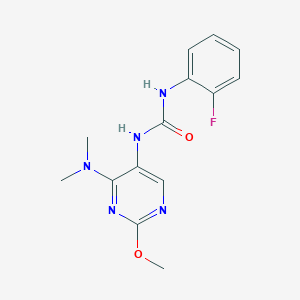

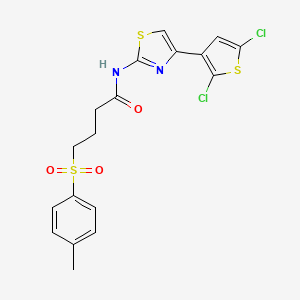

![molecular formula C17H12N4O4S2 B3004566 N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 923395-18-0](/img/structure/B3004566.png)

N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of multiple heterocyclic components such as 1,3,4-oxadiazole and benzo[d]thiazole rings. These structural motifs are common in compounds with potential pharmacological properties, as evidenced by the research on related molecules .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multi-step reactions starting from amino acids or their derivatives, as seen in the synthesis of 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids . Another approach involves the use of carboxamidine dithiocarbamate linkers, which undergo cyclization reactions to yield 5-amino-substituted 1,2,4-thiadiazole libraries . The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide also demonstrates the complexity and versatility of the synthetic routes employed to create such compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic techniques such as NMR, IR, and MS, along with single-crystal X-ray analysis in some cases . Theoretical calculations, such as those carried out at the B3LYP/6-311+G* level by density functional theory, can also provide insights into the stability of the molecule, as seen in the study of N-phenyl-N'-(1,3-thiazol-2-yl)-1,2,3-benzodthiadiazole-7-carboxamidine .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves the formation of intra-molecular hydrogen bonds, which can stabilize the molecule . Cyclization reactions are a key step in the synthesis of these compounds, as demonstrated in the synthesis of various 1,3,4-oxadiazole derivatives . The reactivity of these compounds can also be modified by substituting different functional groups, which can lead to a wide range of biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as IR and Raman spectra, electron absorption spectra, and thermodynamic properties, can be calculated and provide a basis for understanding their structure-activity relationships . These properties are crucial for the development of new pharmacological agents, as they can influence the compound's solubility, stability, and interaction with biological targets .

Applications De Recherche Scientifique

Anticancer Potential

Research on derivatives of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide has shown significant promise in anticancer applications. A study by Ravinaik et al. (2021) designed and synthesized compounds similar to this molecule, evaluating their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Several derivatives exhibited superior anticancer activities compared to the reference drug, etoposide (Ravinaik et al., 2021).

Antibacterial and Antifungal Properties

Compounds bearing the 1,3,4-oxadiazole structure, closely related to the chemical , have been recognized for their biological activities, including antimicrobial properties. Khalid et al. (2016) synthesized N-substituted derivatives of similar compounds, demonstrating moderate to significant antibacterial and antifungal activities (Khalid et al., 2016). Additionally, Desai et al. (2016) reported considerable antibacterial and antifungal potential in synthesized compounds of this class (Desai et al., 2016).

Corrosion Inhibition

The derivatives of 1,3,4-oxadiazole, such as the molecule , have also been investigated for their corrosion inhibition properties. Ammal et al. (2018) found that certain derivatives efficiently inhibit corrosion in mild steel in sulfuric acid, highlighting the potential for industrial applications (Ammal et al., 2018).

Antitubercular and Antimalarial Activity

Sulfonyl derivatives related to the compound have been explored for their antitubercular and antimalarial activities. Kumar et al. (2013) synthesized novel sulfonyl derivatives, revealing potent antibacterial, antifungal, and antitubercular properties (Kumar et al., 2013). Furthermore, Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, offering insights into their potential as COVID-19 drugs (Fahim & Ismael, 2021).

Antidiabetic Screening

A study by Lalpara et al. (2021) on N-substituted derivatives of a similar compound demonstrated in vitro antidiabetic activity, showcasing the compound's potential in diabetes treatment (Lalpara et al., 2021).

Mécanisme D'action

- This compound belongs to the thiazole class, which has diverse biological activities . Thiazoles are heterocyclic organic compounds with a five-membered ring containing carbon, sulfur, and nitrogen atoms.

- While specific targets for this compound may vary, thiazoles are found in various biologically active molecules, including antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) .

Target of Action

Biochemical Pathways

Propriétés

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O4S2/c22-15(16-18-12-8-4-5-9-13(12)26-16)19-17-21-20-14(25-17)10-27(23,24)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDJWDQUDZGEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

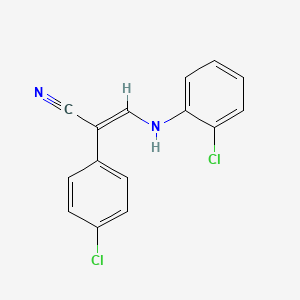

![2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3004486.png)

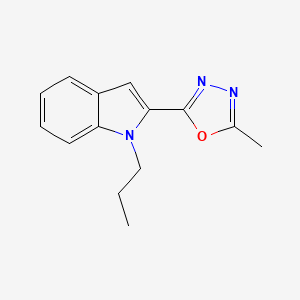

![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004488.png)

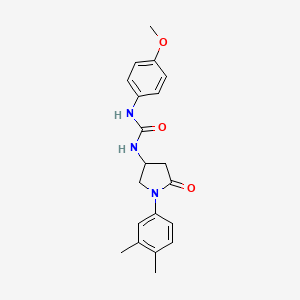

![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004493.png)

![2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol](/img/structure/B3004496.png)

![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)

![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)